molecular formula C11H21N3O3S B7385347 N-but-3-en-2-yl-4-ethylsulfonylpiperazine-1-carboxamide

N-but-3-en-2-yl-4-ethylsulfonylpiperazine-1-carboxamide

Cat. No.: B7385347
M. Wt: 275.37 g/mol
InChI Key: XQBLRRLXRJUUAY-UHFFFAOYSA-N
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Description

N-but-3-en-2-yl-4-ethylsulfonylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a carboxamide group

Properties

IUPAC Name

N-but-3-en-2-yl-4-ethylsulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3S/c1-4-10(3)12-11(15)13-6-8-14(9-7-13)18(16,17)5-2/h4,10H,1,5-9H2,2-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBLRRLXRJUUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)NC(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-3-en-2-yl-4-ethylsulfonylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-but-3-en-2-yl-4-ethylsulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperazine compounds .

Scientific Research Applications

N-but-3-en-2-yl-4-ethylsulfonylpiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-but-3-en-2-yl-4-ethylsulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can act as an electron-withdrawing group, enhancing the compound’s ability to interact with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

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